Cas no 2130839-88-0 (2-Bromophenyl sulfofluoridate)

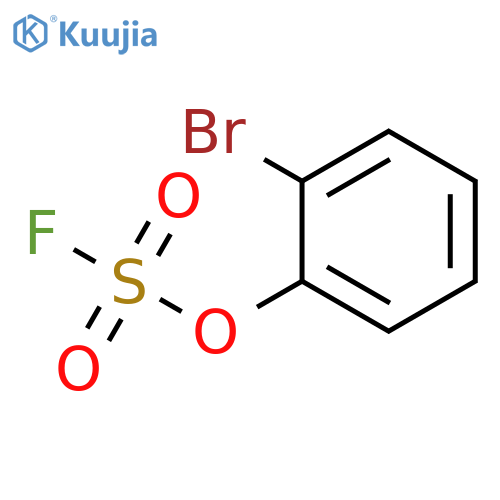

2-Bromophenyl sulfofluoridate structure

商品名:2-Bromophenyl sulfofluoridate

CAS番号:2130839-88-0

MF:C6H4BrFO3S

メガワット:255.06

CID:5076611

2-Bromophenyl sulfofluoridate 化学的及び物理的性質

名前と識別子

-

- 2-Bromophenyl sulfofluoridate

-

- インチ: 1S/C6H4BrFO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H

- InChIKey: JGQKIRZTFZDWAC-UHFFFAOYSA-N

- ほほえんだ: S(F)(OC1=CC=CC=C1Br)(=O)=O

2-Bromophenyl sulfofluoridate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021PTS-250mg |

2-Bromophenyl sulfofluoridate |

2130839-88-0 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261045-1g |

2-Bromophenyl sulfofluoridate |

2130839-88-0 | 98% | 1g |

¥1474 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261045-500mg |

2-Bromophenyl sulfofluoridate |

2130839-88-0 | 98% | 500mg |

¥1275 | 2023-04-14 | |

| Aaron | AR021PTS-1g |

2-Bromophenyl sulfofluoridate |

2130839-88-0 | 95% | 1g |

$800.00 | 2025-02-12 |

2-Bromophenyl sulfofluoridate 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2130839-88-0 (2-Bromophenyl sulfofluoridate) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量